molecular formula C10H9ClO B13635992 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B13635992
M. Wt: 180.63 g/mol
InChI Key: DTBGAXYXOZYFBS-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde is a chemical compound with the molecular formula C10H9ClO. It is a derivative of indene, featuring a chloro substituent at the 7th position and an aldehyde group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene-4-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 7-Chloro-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in multicomponent reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain chemical reactions.

    4,7-Dimethyl-2,3-dihydro-1H-indene: Features methyl groups instead of a chloro substituent, resulting in different chemical properties and reactivity.

Uniqueness: 7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and potential biological activities. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C10H9ClO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-6H,1-3H2

InChI Key

DTBGAXYXOZYFBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)C=O

Origin of Product

United States

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